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Compound of Interest |

Compound Name: Aflatoxin B2-d3
CAS No.: 1217830-52-8
Cat. No.: B564661
. J

Executive Summary

Aflatoxin B2-d3 is a stable isotope-labeled analog of Aflatoxin B2, a potent mycotoxin
produced by Aspergillus flavus and Aspergillus parasiticus. Chemically, it functions as a specific
isotopologue where three hydrogen atoms on the O-methyl group are replaced by deuterium (

H).

Its primary application is in quantitative analytical chemistry, specifically Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By serving as an internal standard,
Aflatoxin B2-d3 allows for the correction of matrix effects, ionization suppression, and
extraction losses via Isotope Dilution Mass Spectrometry (IDMS). This guide details its
structural identity, physicochemical behavior, and critical mass spectrometric transitions
required for high-fidelity data acquisition.

Chemical Identity and Structure

Aflatoxin B2-d3 retains the core dihydro-aflatoxin scaffold but modifies the methoxy
substituent to ensure mass differentiation from the native analyte.

Structural Specifications
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Parameter Specification

Chemical Name Aflatoxin B2-d3 (O-methyl-d3)

(6aR,9aS)-4-(trideuteriomethoxy)-2,3,6a,8,9,9a-
IUPAC Name hexahydrocyclopenta|c]furo[3',2":4,5]furo[2,3-

h]chromene-1,11-dione

CAS Number 1217830-52-8

Molecular Formula

317.31 g/mol (approx.[1] 3.02 Da shift from

Molecular Weight )
Native B2)

Appearance White to off-white crystalline powder

Structural Visualization

The following diagram illustrates the core scaffold of Aflatoxin B2, highlighting the saturation of
the terminal furan ring (distinguishing it from B1) and the specific site of deuteration at the

methoxy group.
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Figure 1: Structural decomposition of Aflatoxin B2-d3. The saturation of the bis-furan ring
distinguishes B2 from B1, while the trideuteriomethoxy group provides the mass spectral shift.

Physicochemical Properties[2][3]

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://lcms.cz/labrulez-bucket-strapi-h3hsga3/ASMS_2017_TP_185_18_regulated_mycotoxins_db5b203819/ASMS-2017-TP185-18-regulated-mycotoxins.pdf
https://www.benchchem.com/product/b564661?utm_src=pdf-body-img
https://www.benchchem.com/product/b564661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Understanding the solubility and stability profile of Aflatoxin B2-d3 is critical for preparing
accurate stock solutions and preventing degradation during storage.

Solubility Profile

Aflatoxin B2-d3 is a highly lipophilic compound.
e Soluble in: Methanol, Acetonitrile, Chloroform, Acetone.
o Slightly Soluble in: Water (approx. 10—20 pg/mL).[2]

o Protocol Recommendation: Stock solutions should be prepared in Acetonitrile or Methanol.
Avoid pure water for stock preparation to prevent precipitation and adsorption to glass
surfaces.

Stability and Degradation

Like its native counterpart, Aflatoxin B2-d3 is sensitive to environmental factors.
¢ Photostability:Unstable. Aflatoxins undergo photodegradation under UV light.

o Action: All manipulations must occur under yellow light or in amber glassware.
e pH Sensitivity:

o Acidic/Neutral: Relatively stable.

o Alkaline (pH > 10):Unstable. The lactone ring hydrolyzes, opening the structure and
rendering it non-fluorescent and analytically distinct. This reaction is reversible upon
acidification, but it complicates quantification.

o Action: Avoid alkaline washing steps during extraction.

Mass Spectrometry Characterization

The value of Aflatoxin B2-d3 lies in its behavior in LC-MS/MS. It co-elutes with Aflatoxin B2
(correcting for retention time shifts) but is mass-resolved.
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lonization Mechanism

o Mode: Electrospray lonization (ESI)[3]
o Polarity: Positive (+)
e Adducts: Predominantly forms the protonated molecule

. Sodium adducts

may form but are generally avoided for quantification due to poor fragmentation efficiency.

Fragmentation Pathway

Upon Collision Induced Dissociation (CID), Aflatoxin B2-d3 follows a specific fragmentation
pathway involving the sequential loss of carbon monoxide (CO) molecules from the lactone and
cyclopentenone rings. Crucially, the deuterated methoxy group is typically retained in the
primary daughter ions, preserving the +3 Da shift.

MRM Transition Table (LC-MS/MS)

The following transitions are standard for Multiple Reaction Monitoring (MRM) on triple
quadrupole instruments.

Precursor lon Product lon 1 Product lon 2 Loss

Analyte
Y (m/z) (Quantifier) (Qualifier) Mechanism

Aflatoxin B2 Loss of CO (-28)

) 315.1 287.1 259.1
(Native) [ 2CO (-56)
Aflatoxin B2-d3 Loss of CO (-28)

318.1 290.1 262.1

(1S) / 2CO (-56)

Note: Collision energies (CE) typically range from 25-40 eV depending on the specific
instrument platform (e.g., Agilent 6400 series vs. Sciex QTRAP).
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Experimental Protocol: Internal Standard
Application

To ensure scientific integrity, the internal standard must be introduced at the earliest possible

step of sample preparation.

Workflow Diagram
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Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow. Spiking before extraction
compensates for recovery losses.

Preparation of Standard Solutions

o Primary Stock: Dissolve 1 mg Aflatoxin B2-d3 in 10 mL Acetonitrile to achieve 100 pg/mL.
Store at -20°C in amber glass.

o Working Solution: Dilute Primary Stock with 50:50 Methanol:Water to 1 pug/mL for daily use.

» Spiking: Add the working solution to the sample matrix prior to adding extraction solvents. A
typical target concentration in the final vial is 1-5 ng/mL.

Calculation Principle

The concentration of the native analyte (

) is calculated using the response ratio, independent of absolute recovery:

Where

is the Response Factor derived from a calibration curve. Because B2-d3 is chemically identical
to B2, matrix suppression affects both equally, canceling out the error.

Safety and Handling

WARNING: Aflatoxin B2-d3 is a Class 1 Carcinogen. Although deuterated, it possesses the
same biological activity and toxicity as native Aflatoxin B2.

e Hazard: Hepatotoxic, mutagenic, and carcinogenic.[4]

e Engineering Controls: Handle only in a certified chemical fume hood or biological safety
cabinet.

o PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

o Decontamination: Spills should be treated with 10% Sodium Hypochlorite (Bleach) for at
least 30 minutes to oxidize and destroy the toxin before cleanup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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